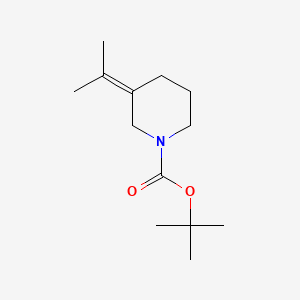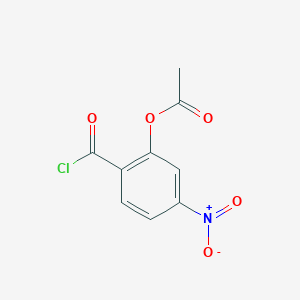
2-(Chlorocarbonyl)-5-nitrophenyl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chlorocarbonyl)-5-nitrophenyl Acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group and a nitrophenyl group attached to an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorocarbonyl)-5-nitrophenyl Acetate typically involves the reaction of 5-nitrosalicylic acid with thionyl chloride to form 2-(Chlorocarbonyl)-5-nitrobenzoic acid. This intermediate is then esterified with acetic anhydride to yield the final product. The reaction conditions generally include:
-
Reaction with Thionyl Chloride
Reagents: 5-nitrosalicylic acid, thionyl chloride
Conditions: Reflux in an inert atmosphere
Product: 2-(Chlorocarbonyl)-5-nitrobenzoic acid
-
Esterification with Acetic Anhydride
Reagents: 2-(Chlorocarbonyl)-5-nitrobenzoic acid, acetic anhydride
Conditions: Reflux in the presence of a catalyst such as pyridine
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chlorocarbonyl)-5-nitrophenyl Acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be targeted by nucleophiles, leading to the formation of substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, typically under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Reduction: 2-(Aminocarbonyl)-5-nitrophenyl Acetate.
Hydrolysis: 2-(Chlorocarbonyl)-5-nitrobenzoic acid and acetic acid.
Applications De Recherche Scientifique
2-(Chlorocarbonyl)-5-nitrophenyl Acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Pharmaceutical Research: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-(Chlorocarbonyl)-5-nitrophenyl Acetate involves its reactivity towards nucleophiles and reducing agents. The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chlorocarbonyl)-4-nitrophenyl Acetate
- 2-(Chlorocarbonyl)-3-nitrophenyl Acetate
- 2-(Chlorocarbonyl)-5-nitrophenyl Benzoate
Uniqueness
2-(Chlorocarbonyl)-5-nitrophenyl Acetate is unique due to the specific positioning of the nitro and chlorocarbonyl groups, which influence its reactivity and potential applications. The presence of both electron-withdrawing groups enhances its electrophilic nature, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H6ClNO5 |
|---|---|
Poids moléculaire |
243.60 g/mol |
Nom IUPAC |
(2-carbonochloridoyl-5-nitrophenyl) acetate |
InChI |
InChI=1S/C9H6ClNO5/c1-5(12)16-8-4-6(11(14)15)2-3-7(8)9(10)13/h2-4H,1H3 |
Clé InChI |
IRQLRUSAEKETJA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


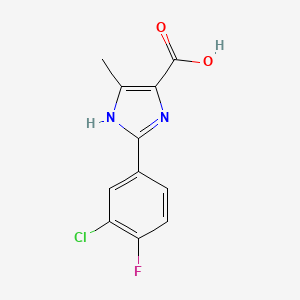
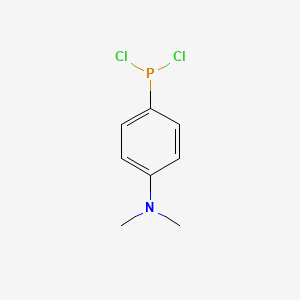
![6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678569.png)
![Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate](/img/structure/B13678577.png)
![2-Propanol, 1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B13678584.png)
![2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13678602.png)
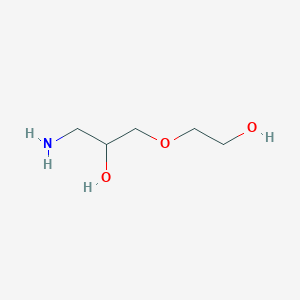


![2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678651.png)
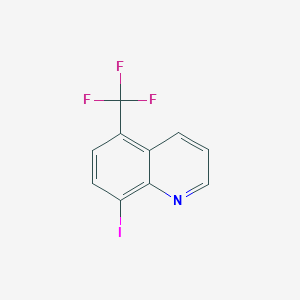
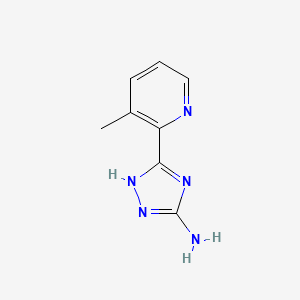
![benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13678664.png)
